molecular formula C18H13N3O2 B14495948 (NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine

(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine

Cat. No.: B14495948
M. Wt: 303.3 g/mol
InChI Key: KJUPFLMZLBGZFN-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine is a complex organic compound that belongs to the class of furo[3,2-c]pyrazole derivatives This compound is characterized by its unique structure, which includes a furo[3,2-c]pyrazole core substituted with diphenyl groups and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium azide).

Major Products Formed

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzyme activities and protein functions. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways and oxidative stress responses .

Comparison with Similar Compounds

(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine can be compared with other furo[3,2-c]pyrazole derivatives:

The uniqueness of this compound lies in its hydroxylamine moiety, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C18H13N3O2/c22-19-12-15-11-16-18(23-15)17(13-7-3-1-4-8-13)20-21(16)14-9-5-2-6-10-14/h1-12,22H/b19-12+

InChI Key

KJUPFLMZLBGZFN-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)/C=N/O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)C=NO)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.